molecular formula C3H3Cl2NO2 B3049885 (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride CAS No. 22416-94-0

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride

Cat. No.: B3049885
CAS No.: 22416-94-0
M. Wt: 155.96 g/mol
InChI Key: IAPUXXZOKAZTNA-UTCJRWHESA-N
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Description

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be hydrogen or organic side chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime. For instance, the condensation of an aldehyde with hydroxylamine in the presence of an acid catalyst can yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl bromide
  • (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl iodide
  • (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl fluoride

Uniqueness

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

(1Z)-3-chloro-N-hydroxy-2-oxopropanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2NO2/c4-1-2(7)3(5)6-8/h8H,1H2/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPUXXZOKAZTNA-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)/C(=N/O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430317
Record name (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22416-94-0
Record name NSC150031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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